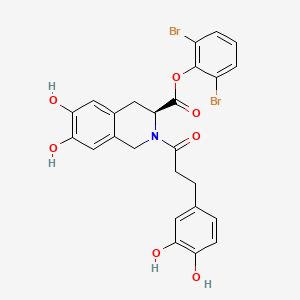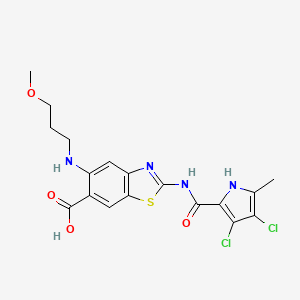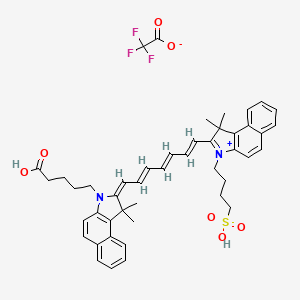
ICG acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indocyanine green acid, commonly known as indocyanine green, is a cyanine dye used extensively in medical diagnostics. It is a water-soluble, tricarbocyanine dye with a peak spectral absorption at approximately 800 nm. This compound is primarily used for determining cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography .
Vorbereitungsmethoden
Indocyanine green acid is synthesized through a series of chemical reactions involving the condensation of indole derivatives. The synthetic route typically involves the reaction of 1,1-dimethyl-3-(4-sulfobutyl)-2-benz[e]indole with 1,1-dimethyl-3-(4-sulfobutyl)-2-benz[e]indole-2-ylidene in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water . Industrial production methods involve the large-scale synthesis of indocyanine green acid using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Indocyanine green acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indocyanine green acid can lead to the formation of reactive oxygen species (ROS), which are useful in photodynamic therapy .
Wissenschaftliche Forschungsanwendungen
Indocyanine green acid has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for imaging and spectroscopy. In biology, it is employed in various imaging techniques to study cellular and molecular processes. In medicine, indocyanine green acid is used for diagnostic purposes, including cardiac output measurement, hepatic function assessment, and angiography. It is also used in photodynamic therapy for cancer treatment due to its ability to produce reactive oxygen species when exposed to near-infrared light .
Wirkmechanismus
The mechanism of action of indocyanine green acid involves its absorption of near-infrared light, leading to the production of reactive oxygen species (ROS). These ROS can induce cell death in cancer cells and pathogenic bacteria. Indocyanine green acid binds tightly to plasma proteins, which confines it to the vascular system. It is taken up by hepatic parenchymal cells and secreted into the bile, making it a useful indicator of hepatic function .
Vergleich Mit ähnlichen Verbindungen
Indocyanine green acid is unique compared to other similar compounds due to its specific absorption properties and its ability to produce reactive oxygen species upon exposure to near-infrared light. Similar compounds include other cyanine dyes such as methylene blue and fluorescein. indocyanine green acid has superior tissue penetration and lower photobleaching properties, making it more effective for imaging and therapeutic applications .
Eigenschaften
Molekularformel |
C46H49F3N2O7S |
|---|---|
Molekulargewicht |
831.0 g/mol |
IUPAC-Name |
5-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]pentanoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C44H48N2O5S.C2HF3O2/c1-43(2)38(45(29-15-14-24-40(47)48)36-27-25-32-18-10-12-20-34(32)41(36)43)22-8-6-5-7-9-23-39-44(3,4)42-35-21-13-11-19-33(35)26-28-37(42)46(39)30-16-17-31-52(49,50)51;3-2(4,5)1(6)7/h5-13,18-23,25-28H,14-17,24,29-31H2,1-4H3,(H-,47,48,49,50,51);(H,6,7) |
InChI-Schlüssel |
LFBNYTBIUAHVCG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)

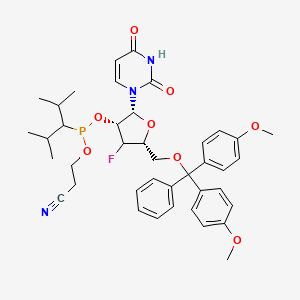
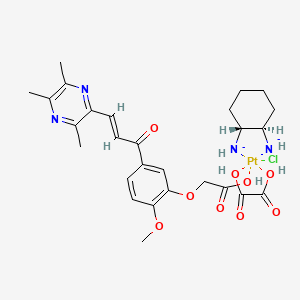
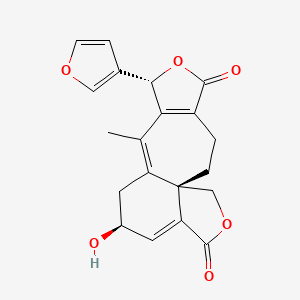
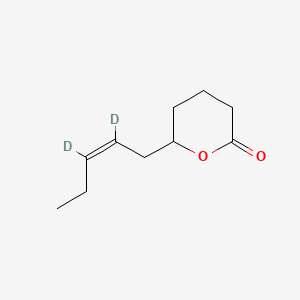
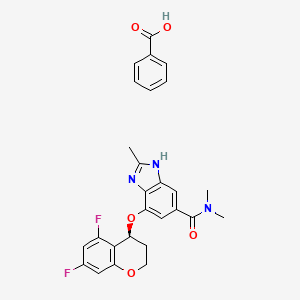
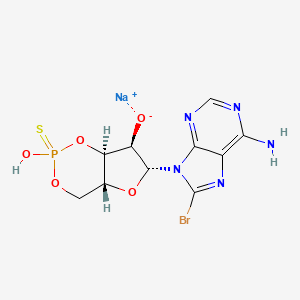
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
